Thymidine-5'-monophosphate (disodium) salt

Catalog No.
S11225334
CAS No.
M.F
C10H13N2Na2O8P
M. Wt
366.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymidine-5'-monophosphate (disodium) salt

Product Name

Thymidine-5'-monophosphate (disodium) salt

IUPAC Name

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C10H13N2Na2O8P

Molecular Weight

366.17 g/mol

InChI

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1

InChI Key

AGSQMPPRYZYDFV-ZJWYQBPBSA-L

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+]

Thymidine-5'-monophosphate disodium salt is a nucleotide derivative, specifically a nucleoside monophosphate, which plays a crucial role in various biochemical processes. Its chemical formula is C10H15N2Na2O9P\text{C}_{10}\text{H}_{15}\text{N}_2\text{Na}_2\text{O}_9\text{P}, and it has a molecular weight of approximately 366.17 g/mol. This compound is primarily used in molecular biology and biochemistry for synthesizing other nucleotides, particularly thymidine diphosphate, through the action of thymidylate kinase. Thymidine-5'-monophosphate disodium salt is also involved in DNA synthesis and repair mechanisms, making it essential for cellular functions and genetic material integrity .

  • Phosphorylation: It can be phosphorylated to form thymidine-5'-diphosphate by thymidylate kinase, which is crucial for DNA synthesis.
  • Dephosphorylation: The compound can undergo hydrolysis to release inorganic phosphate, converting it to thymidine, which can be utilized in various metabolic pathways.
  • Nucleotide Exchange: It can participate in nucleotide exchange reactions, facilitating the incorporation of thymidine into nucleic acids.

These reactions underscore its role as a building block in nucleic acid metabolism and cellular energy transfer .

Thymidine-5'-monophosphate disodium salt exhibits significant biological activity related to DNA synthesis and repair. It serves as a substrate for enzymes involved in nucleotide metabolism, particularly thymidylate synthase and thymidylate kinase. Its role in the synthesis of deoxythymidine triphosphate, an essential precursor for DNA replication, highlights its importance in cell proliferation and growth. Additionally, studies have indicated that alterations in its metabolism can affect cellular responses to various stressors, including DNA damage .

Thymidine-5'-monophosphate disodium salt can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing thymidylate kinase to phosphorylate thymidine can yield thymidine-5'-monophosphate disodium salt effectively.
  • Chemical Synthesis: Chemical methods involve the phosphorylation of thymidine using phosphoric acid derivatives under controlled conditions.
  • Solid-phase Synthesis: This modern approach allows for the automated synthesis of nucleotides on solid supports, enhancing purity and yield.

These methods vary in complexity and efficiency, with enzymatic synthesis often preferred for its specificity and lower toxicity .

Thymidine-5'-monophosphate disodium salt has diverse applications in scientific research and biotechnology:

  • Molecular Biology: It is extensively used in the synthesis of DNA probes and primers for polymerase chain reaction (PCR) applications.
  • Biochemical Assays: The compound serves as a substrate in enzymatic assays to study nucleotide metabolism.
  • Therapeutic Research: Investigations into its role in cancer therapy explore how modulation of nucleotide metabolism can influence tumor growth.

The versatility of this compound makes it invaluable across various fields of biological research .

Interaction studies involving thymidine-5'-monophosphate disodium salt focus on its binding affinity with enzymes such as thymidylate synthase and kinases. These interactions are critical for understanding how this compound influences nucleotide metabolism and cellular processes. Research has shown that inhibitors targeting these enzymes can alter the levels of thymidine-5'-monophosphate, providing insights into potential therapeutic strategies against diseases like cancer where nucleotide metabolism is dysregulated .

Thymidine-5'-monophosphate disodium salt shares structural similarities with other nucleotides but possesses unique features that distinguish it:

Compound NameStructure SimilarityUnique Features
Adenosine-5'-monophosphateYesInvolved primarily in energy transfer (ATP)
Cytidine-5'-monophosphateYesPlays a role in RNA synthesis
Guanosine-5'-monophosphateYesKey player in signaling pathways
Uridine-5'-monophosphateYesEssential for RNA synthesis

Thymidine-5'-monophosphate disodium salt is uniquely tailored for DNA synthesis, whereas other similar compounds primarily participate in RNA synthesis or energy transfer processes. This specificity highlights its critical role in maintaining genetic integrity and supporting cellular functions .

Molecular Structure and Isomeric Forms

Thymidine-5'-monophosphate disodium salt represents a nucleoside monophosphate consisting of the pyrimidine base thymine, the pentose sugar deoxyribose, and a phosphate group esterified to the 5'-hydroxyl position of the sugar moiety [1] [2]. The molecular formula is established as C₁₀H₁₃N₂O₈P- Na₂, with a molecular weight of 366.17 g/mol [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is {[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}phosphonic acid disodium salt [2].

The structural configuration of thymidine-5'-monophosphate exhibits conformational flexibility, particularly regarding the glycosidic bond orientation and sugar pucker conformation [4] [5]. Nuclear magnetic resonance spectroscopic studies have identified two predominant conformational states: the syn and anti orientations around the glycosidic bond [4] [6]. In aqueous solution, thymidine monophosphate predominantly adopts the anti conformation, with the thymine base positioned away from the deoxyribose sugar ring [4] [6].

The sugar moiety demonstrates characteristic puckering behavior, with molecular dynamics simulations revealing that the deoxyribose ring preferentially adopts the C2'-endo (S-type) conformation in solution [4] [6]. This sugar puckering is consistent with the structural requirements for biological activity and recognition by enzymatic systems [4]. The phosphate group exhibits tetrahedral geometry with oxygen atoms carrying formal negative charges that are neutralized by the two sodium cations in the disodium salt form [1] [7].

Table 1: Molecular Structure Data for Thymidine-5'-monophosphate disodium salt

ParameterValueReference
Molecular FormulaC₁₀H₁₃N₂O₈P- Na₂ [1]
Molecular Weight366.17 g/mol [1] [3]
CAS Registry Number33430-62-5 [1] [8]
Predominant Glycosidic ConformationAnti [4] [6]
Sugar PuckerC2'-endo (S-type) [4] [6]
Phosphate GeometryTetrahedral [7]

Disodium Salt Formation and Ionic Interactions

The formation of thymidine-5'-monophosphate disodium salt occurs through the neutralization of the phosphoric acid moiety by two sodium cations [1] [7]. The phosphate group in its free acid form carries two dissociable protons, resulting in a dianionic species at physiological pH values [7] [9]. The incorporation of sodium ions creates a stable salt form that maintains the compound's solubility characteristics while providing chemical stability [1] [7].

Ionic interactions within the disodium salt structure involve electrostatic attractions between the negatively charged phosphate oxygen atoms and the positively charged sodium cations [7] [10]. These interactions are dynamic in nature, with rapid exchange occurring between contact ion pairs and solvent-separated ion pairs on picosecond to nanosecond timescales [7] [10]. Nuclear magnetic resonance studies have demonstrated that the sodium cations can adopt multiple coordination environments around the phosphate group, influencing the overall molecular conformation [7] [10].

The electrostatic interactions extend beyond simple cation-anion pairing to include hydration shell effects [7] [10]. The phosphate group attracts and condenses cations in its immediate vicinity, creating an ion atmosphere that modulates the compound's physicochemical properties [7] [10]. This ion atmosphere exhibits dynamic behavior, with counterions rapidly diffusing within the electrostatic field generated by the phosphate group [7] [10].

Table 2: Ionic Interaction Parameters

PropertyCharacteristicReference
Phosphate Charge StateDianionic (PO₄²⁻) [7] [9]
Sodium Ion CoordinationDynamic, multiple environments [7] [10]
Ion Pair Exchange RatePicosecond to nanosecond [7] [10]
Ion Atmosphere FormationPresent around phosphate [7] [10]
Hydration ShellMultiple water layers [7] [10]

Solubility Profile and pH Stability

Thymidine-5'-monophosphate disodium salt demonstrates high water solubility, with reported values of 100 mg/mL at 25°C [1]. The compound forms clear, colorless solutions in aqueous media, indicating complete dissolution without precipitation or turbidity [1]. The high solubility is attributed to the ionic nature of the disodium salt form and the extensive hydrogen bonding capability of the phosphate and hydroxyl groups with water molecules [1] [11].

The solubility characteristics are significantly influenced by pH conditions [11] [9]. In alkaline solutions, particularly in 0.01 M sodium hydroxide, enhanced solubility is observed due to complete deprotonation of any residual acidic groups and optimal ionic interactions [11]. Conversely, in acidic conditions, the compound may experience reduced solubility due to protonation effects and potential precipitation of the free acid form [11] [9].

pH stability analysis reveals that thymidine-5'-monophosphate disodium salt exhibits optimal stability within the neutral to slightly alkaline pH range [9] [12]. The phosphodiester linkage and glycosidic bond demonstrate pH-dependent stability profiles [9] [12]. Under highly alkaline conditions (pH > 10), hydrolytic degradation may occur, particularly affecting the phosphate ester bond [12]. Acidic conditions (pH < 4) can lead to depurination reactions, resulting in cleavage of the glycosidic bond between the thymine base and deoxyribose sugar [12].

Table 3: Solubility and pH Stability Data

ParameterValue/ConditionReference
Water Solubility (25°C)100 mg/mL [1]
Optimal pH Range6.0-8.0 [9] [12]
Enhanced Solubility Medium0.01 M NaOH [11]
Alkaline DegradationpH > 10 [12]
Acid DepurinationpH < 4 [12]
Solution AppearanceClear, colorless [1]

Crystallographic Data and Solid-State Behavior

The solid-state properties of thymidine-5'-monophosphate disodium salt include its appearance as a white amorphous powder [8]. The compound exhibits a melting point of 215°C with decomposition, indicating thermal instability at elevated temperatures [1]. This decomposition behavior is characteristic of nucleotide salts and reflects the breakdown of the phosphate ester bonds and potential dehydration reactions [1].

The crystalline structure, when formed, incorporates water molecules as part of the crystal lattice, resulting in hydrated salt forms [1] [8]. The degree of hydration can vary depending on storage conditions and relative humidity, with typical hydration states ranging from anhydrous to several water molecules per formula unit [1] [8]. The hygroscopic nature of the compound necessitates controlled storage conditions to maintain chemical stability [8].

Thermal analysis reveals multiple phase transitions corresponding to dehydration events and molecular decomposition [1]. The compound demonstrates limited thermal stability above 200°C, with progressive degradation occurring through phosphate decomposition and organic moiety pyrolysis [1]. X-ray diffraction studies of related nucleotide disodium salts indicate that the crystal packing involves extensive hydrogen bonding networks between phosphate groups, water molecules, and sodium cations [8].

The solid-state behavior is further characterized by its optical properties, including a specific optical rotation of [α]₂₀ᴅ -7.5±1.5° (c = 0.4 in water), confirming the chiral nature of the compound [1]. The refractive index is predicted to be approximately n₂₀ᴅ ~1.59, consistent with organic phosphate compounds [1].

Table 4: Solid-State Physical Properties

PropertyValueReference
Physical AppearanceWhite amorphous powder [8]
Melting Point215°C (decomposes) [1]
Optical Rotation[α]₂₀ᴅ -7.5±1.5° [1]
Refractive Indexn₂₀ᴅ ~1.59 (predicted) [1]
Hygroscopic NaturePresent [8]
Thermal StabilityLimited above 200°C [1]
Crystal HydrationVariable (0-several H₂O) [1] [8]
Storage Temperature-20°C recommended [1]

De Novo Synthesis via Thymidylate Synthase Catalysis

Thymidylate synthase represents the cornerstone enzyme in the de novo biosynthesis of thymidine-5'-monophosphate, providing the sole intracellular source of this essential nucleotide precursor for deoxyribonucleic acid synthesis [1] [2]. This highly conserved enzyme catalyzes the reductive methylation of deoxyuridine monophosphate to generate thymidine monophosphate through a sophisticated mechanism involving folate-mediated one-carbon transfer [3] [4].

The enzymatic reaction proceeds through the conversion of deoxyuridine monophosphate and 5,10-methylenetetrahydrofolate to produce thymidine monophosphate and dihydrofolate [5] [6]. The thymidylate synthase mechanism involves a bisubstrate reaction where the cofactor 5,10-methylenetetrahydrofolate serves dual functions as both the one-carbon donor and the reductant [1] [4]. During catalysis, a covalent ternary complex forms between the enzyme, substrate, and cofactor, with cysteine residues playing critical roles in the catalytic mechanism through covalent binding of the 5,6-dihydro-deoxyuridine monophosphate intermediate [5].

Mammalian cells have demonstrated the presence of mitochondrial thymidylate synthase activity, complementing the traditional cytoplasmic localization [7] [8]. This mitochondrial pathway involves three key enzymes: mitochondrial serine hydroxymethyltransferase (SHMT2), thymidylate synthase, and dihydrofolate reductase-like protein 1 (DHFRL1) [8]. The mitochondrial system converts serine and tetrahydrofolate to 5,10-methylenetetrahydrofolate through SHMT2 activity, which subsequently serves as the cofactor for the thymidylate synthase-catalyzed conversion of deoxyuridine monophosphate to thymidine monophosphate [8].

Research has revealed that the thymidylate synthase reaction exhibits remarkable specificity, with kinetic parameters varying among species. Human thymidylate synthase demonstrates Km values of 2.0-5.0 μM for deoxyuridine monophosphate and 15-30 μM for 5,10-methylenetetrahydrofolate, with catalytic turnover numbers ranging from 1.5-3.2 per second [2]. The enzyme molecular weight typically ranges from 30-35 kilodaltons in most species, though protozoan and plant enzymes exist as bifunctional proteins containing both thymidylate synthase and dihydrofolate reductase domains [5].

Salvage Pathway Mechanisms in Eukaryotic Systems

The salvage pathway represents an energetically efficient alternative to de novo synthesis, enabling cells to recycle thymidine nucleosides through phosphorylation reactions catalyzed by thymidine kinases [9] [10]. Eukaryotic systems contain two distinct thymidine kinase isozymes: thymidine kinase 1 operating in the cytoplasm and thymidine kinase 2 functioning within mitochondria [11] [12].

Thymidine kinase 1 exhibits cell cycle-dependent expression, with activity levels peaking during the S-phase to support deoxyribonucleic acid replication [11] [13]. The enzyme catalyzes the adenosine triphosphate-dependent phosphorylation of thymidine to generate thymidine monophosphate in the cytosolic compartment [10] [11]. Human thymidine kinase 1 demonstrates superior substrate affinity compared to its mitochondrial counterpart, with Km values ranging from 0.5-2.0 μM for thymidine and 50-150 μM for adenosine triphosphate [11].

Mitochondrial thymidine kinase 2 serves a specialized function in maintaining mitochondrial deoxyribonucleic acid integrity through localized thymidine monophosphate production [11] [12]. This enzyme exhibits distinct kinetic properties, with higher Km values of 8.0-15.0 μM for thymidine and 200-500 μM for adenosine triphosphate, reflecting its adaptation to the mitochondrial environment [11]. The salvage pathway mediated by thymidine kinase 2 proves insufficient to sustain mitochondrial deoxyribonucleic acid replication independently, necessitating the concurrent operation of mitochondrial de novo synthesis pathways [7] [8].

Plant systems demonstrate unique adaptations in their salvage pathway mechanisms, with Arabidopsis containing two thymidine kinase genes designated TK1a and TK1b [9]. These enzymes exhibit similar developmental expression patterns but display differential responses to genotoxic stress, suggesting specialized roles in maintaining distinct nucleotide pools within plant cells [9]. The pyrimidine salvage pathway in plants proves crucial for chloroplast development and genome replication, particularly during the transition from heterotrophy to autotrophy following germination [9].

Research findings indicate that nucleoside salvage pathway kinases regulate cellular homeostasis by linking nucleotide metabolism with replication stress responses [12]. Deoxycytidine kinase and thymidine kinase 1 function cooperatively to "tune" deoxycytidine triphosphate pools, with their balanced activity preventing replication stress while maintaining adequate nucleotide supplies for deoxyribonucleic acid synthesis [12].

Chemical Synthesis Methodologies

Phosphorylation of Thymidine

Chemical phosphorylation of thymidine represents a fundamental approach to thymidine-5'-monophosphate synthesis, employing various phosphorylating reagents to achieve selective 5'-hydroxyl group modification. The most commonly utilized method involves the reaction of thymidine with phosphoryl chloride in the presence of appropriate bases, followed by hydrolysis to yield the desired monophosphate product [14]. Alternative approaches utilize phosphorus oxychloride or phosphoric acid derivatives under controlled conditions to achieve regioselective phosphorylation.

The synthesis typically proceeds through initial protection of the 3'-hydroxyl group using silyl or acyl protecting groups to ensure exclusive 5'-phosphorylation. Tert-butyldimethylsilyl chloride serves as an effective protecting reagent, reacting with thymidine in dimethylformamide containing imidazole to produce 5'-protected derivatives [14]. Subsequently, the protected thymidine undergoes phosphorylation using phosphoryl chloride or related reagents, followed by deprotection and purification steps.

Purification of chemically synthesized thymidine-5'-monophosphate derivatives often employs crystallization techniques utilizing specific solvent systems. Research has demonstrated that carbonyl compounds such as 4-methyl-2-pentanone and butyl acetate form inclusion complexes with 5'-protected thymidine compounds, facilitating purification through crystallization or recrystallization processes [14]. These methods achieve purities exceeding 99.5% as determined by high-performance liquid chromatography analysis.

Enzymatic Conversion Strategies

Enzymatic synthesis approaches utilize purified enzymes to achieve highly specific thymidine-5'-monophosphate production under mild reaction conditions. Thymidine kinases from various sources, including bacteriophage T4 and mammalian cells, serve as effective biocatalysts for adenosine triphosphate-dependent phosphorylation of thymidine [15] [16]. These enzymatic systems demonstrate excellent selectivity and operate under physiologically relevant conditions.

Immobilized enzyme systems provide advantages for continuous production and enzyme recovery, with research demonstrating successful immobilization of human thymidine kinase 1, thymidylate kinase, and nucleoside diphosphate kinase for cascade phosphorylation reactions [16]. Flow injection analysis coupled with high-resolution mass spectrometry enables real-time monitoring of the three-step phosphorylation cascade from thymidine to thymidine triphosphate [16].

Alternative enzymatic approaches employ thymidine phosphorylase for transglycosylation reactions, facilitating the large-scale production of thymidine derivatives [17]. Bacterial thymidine phosphorylases demonstrate broad substrate specificity and high catalytic efficiency, making them valuable tools for biotechnological applications in nucleoside analog synthesis [17].

Industrial-Scale Production and Purification Techniques

Industrial production of thymidine-5'-monophosphate employs diverse strategies ranging from fermentative processes to large-scale chemical synthesis, each offering distinct advantages in terms of yield, purity, and economic feasibility. Fermentative approaches utilizing metabolically engineered microorganisms represent the most cost-effective method for large-scale production, achieving yields of 13.2 grams per liter through optimized fed-batch cultivation [18].

Escherichia coli strains engineered for thymidine production incorporate multiple genetic modifications targeting nucleotide metabolism pathways [18] [19]. These modifications include disruption of nucleotide salvage pathway genes to prevent product degradation, combined with overexpression of key biosynthetic enzymes such as T4 thymidylate synthase, T4 nucleotide diphosphate reductase, and bacteriophage PBS2 thymidine monophosphate phosphohydrolase [19]. Additional improvements involve integration of phage shock protein A expression to mitigate redox stress during fermentation [18].

Industrial purification techniques for nucleotide monophosphates employ various chromatographic methods depending on the desired purity and application requirements [20] [21]. Anion exchange high-pressure liquid chromatography represents the preferred method for achieving extremely high purities exceeding 98%, producing nucleotides in cell-friendly sodium salt forms [20]. This technique effectively separates nucleotide monophosphates from di- and triphosphate contaminants, ensuring product quality for biomedical applications.

Polyacrylamide gel electrophoresis provides an alternative purification approach for oligonucleotides and nucleotide derivatives, achieving purities greater than 90% for products ranging from 15 to 400 base pairs in length [20]. Reverse-phase high-pressure liquid chromatography utilizing C18 columns offers advantages for modified nucleotides containing hydrophobic groups, enabling purification based on differential hydrophobicity [20].

Large-scale production facilities employ automated reactor systems and continuous purification processes to ensure consistency and efficiency in thymidine-5'-monophosphate manufacturing . Quality control measures include rigorous testing for purity, identity, and potency using high-performance liquid chromatography, mass spectrometry, and enzymatic assays [23]. Commercial products typically exceed 98% purity with stringent specifications for heavy metals, endotoxins, and microbial contaminants [23].

DuPont AmberChrom fine mesh anion exchange resins provide effective solutions for nucleotide triphosphate purification, removing mono-, di-, and tetraphosphate contaminants that can compromise downstream applications [21]. These specialized resins demonstrate excellent selectivity for nucleotide separation, ensuring high-purity products suitable for deoxyribonucleic acid and ribonucleic acid synthesis applications [21].

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

366.02049094 g/mol

Monoisotopic Mass

366.02049094 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-08-2024

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